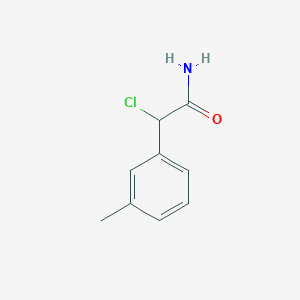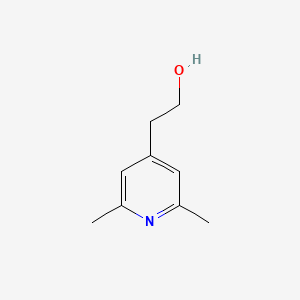
Tryptophylasparagine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-Trp-Asn-OH is a dipeptide composed of the amino acids tryptophan and asparagine. This compound is often used in peptide research and has applications in various fields such as chemistry, biology, and medicine. The structure of H-Trp-Asn-OH includes an indole ring from tryptophan and an amide group from asparagine, making it a versatile molecule for studying peptide interactions and functions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of H-Trp-Asn-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or hydroxybenzotriazole (HOBt) and then coupled to the amine group of the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA), allowing the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods: Industrial production of H-Trp-Asn-OH follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: H-Trp-Asn-OH can undergo various chemical reactions, including:
Oxidation: The indole ring of tryptophan can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the amide bond, although these are less common.
Substitution: The indole ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination.
Major Products:
Oxidation: Oxidized tryptophan derivatives.
Reduction: Reduced amide derivatives.
Substitution: Nitrated or halogenated tryptophan derivatives
Aplicaciones Científicas De Investigación
H-Trp-Asn-OH has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques .
Mecanismo De Acción
The mechanism of action of H-Trp-Asn-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring of tryptophan can engage in hydrophobic interactions, while the amide group of asparagine can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, influencing biological pathways and cellular functions .
Comparación Con Compuestos Similares
H-Trp-Gly-OH: A dipeptide with glycine instead of asparagine.
H-Trp-Ser-OH: A dipeptide with serine instead of asparagine.
H-Trp-Tyr-OH: A dipeptide with tyrosine instead of asparagine.
Uniqueness: H-Trp-Asn-OH is unique due to the presence of the asparagine residue, which introduces an additional amide group capable of forming hydrogen bonds. This feature can enhance its interaction with specific molecular targets compared to other similar dipeptides .
Propiedades
Fórmula molecular |
C15H18N4O4 |
|---|---|
Peso molecular |
318.33 g/mol |
Nombre IUPAC |
4-amino-2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C15H18N4O4/c16-10(14(21)19-12(15(22)23)6-13(17)20)5-8-7-18-11-4-2-1-3-9(8)11/h1-4,7,10,12,18H,5-6,16H2,(H2,17,20)(H,19,21)(H,22,23) |
Clave InChI |
GRQCSEWEPIHLBI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CC(=O)N)C(=O)O)N |
Descripción física |
Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Thiazolecarboxylic acid, 2-[2-[2-(1,1-dimethylethyl)phenoxy]ethyl]-4-methyl-](/img/structure/B12114191.png)

![2-oxo-2H-benzo[h]chromene-3-carboxylic acid](/img/structure/B12114205.png)

![(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-ethoxybenzoate](/img/structure/B12114207.png)

![3-Methyl-1-phenyl-3-aza-bicyclo[3.1.0]hexane-2,4-dione](/img/structure/B12114221.png)
![2(1H)-Quinolinone, 1-methyl-3-[[(1-methylpropyl)amino]methyl]-](/img/structure/B12114229.png)



![6-Chloro-7-methyl-4-oxo-4H-chromene-2-carboxylic acid [4-(thiazol-2-ylsulfamoyl)-phenyl]-amide](/img/structure/B12114251.png)


